Heptaphylline Heptaphylline Heptaphylline belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Heptaphylline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptaphylline is primarily located in the membrane (predicted from logP). Outside of the human body, heptaphylline can be found in fruits. This makes heptaphylline a potential biomarker for the consumption of this food product.
Heptaphylline is a member of carbazoles. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 17750-35-5
VCID: VC21076400
InChI: InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3
SMILES: CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol

Heptaphylline

CAS No.: 17750-35-5

Cat. No.: VC21076400

Molecular Formula: C18H17NO2

Molecular Weight: 279.3 g/mol

* For research use only. Not for human or veterinary use.

Heptaphylline - 17750-35-5

Specification

Description Heptaphylline belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Heptaphylline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, heptaphylline is primarily located in the membrane (predicted from logP). Outside of the human body, heptaphylline can be found in fruits. This makes heptaphylline a potential biomarker for the consumption of this food product.
Heptaphylline is a member of carbazoles. It has a role as a metabolite.
CAS No. 17750-35-5
Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
IUPAC Name 2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde
Standard InChI InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3
Standard InChI Key ICYHRFZZQCYWNF-UHFFFAOYSA-N
SMILES CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C
Canonical SMILES CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C
Melting Point 171-172°C

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